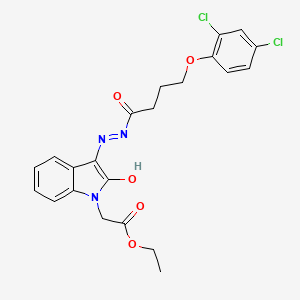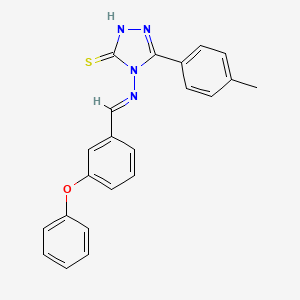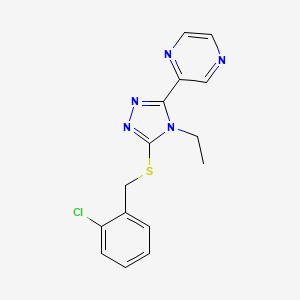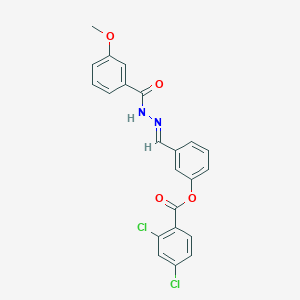![molecular formula C22H19ClN4O B12034072 6-Amino-4-(2-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12034072.png)
6-Amino-4-(2-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the pyrazole family. Its full chemical name might be a mouthful, but its structure holds promise. Let’s break it down:
Name: 6-Amino-4-(2-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Molecular Formula: CHClNO
CAS Number: 1172844-45-9
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves cyclization reactions, where a precursor undergoes intramolecular reactions to form the pyrazole ring. The chlorophenyl and phenyl groups are strategically positioned to create the desired structure.
Reaction Conditions::Precursors: Starting materials include appropriate chlorophenyl and phenyl derivatives.
Cyclization: Intramolecular cyclization reactions are typically carried out using Lewis acids or bases.
Carbonitrile Formation: The carbonitrile group is introduced using reagents like sodium cyanide (NaCN).
Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies explore its potential.
Chemical Reactions Analysis
Reaction Types::
Cyclization: Forms the pyrazole ring.
Nitrile Formation: Adds the carbonitrile group.
Lewis Acids/Bases: Catalysts for cyclization.
Sodium Cyanide (NaCN): For carbonitrile formation.
Major Products:: The primary product is the titled compound itself.
Scientific Research Applications
Chemistry::
Drug Discovery: Researchers investigate its pharmacological properties.
Organic Synthesis: Used as a building block for more complex molecules.
Anticancer Potential: Some derivatives show promise as anticancer agents.
Anti-inflammatory Activity: Studied for its anti-inflammatory effects.
Fine Chemicals: Used in specialized chemical processes.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While unique, it shares features with other pyrazole derivatives. Notable similar compounds include:
6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
Properties
Molecular Formula |
C22H19ClN4O |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
6-amino-4-(2-chlorophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19ClN4O/c1-2-8-18-20-19(15-11-6-7-12-17(15)23)16(13-24)21(25)28-22(20)27(26-18)14-9-4-3-5-10-14/h3-7,9-12,19H,2,8,25H2,1H3 |
InChI Key |
UYSNFVKHTYWNQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-butoxy-3-methylphenyl)carbonyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034000.png)

![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12034011.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12034018.png)


![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034032.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12034062.png)
![5-[4-(benzyloxy)phenyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034083.png)
![5-(2-chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12034085.png)
![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12034089.png)
